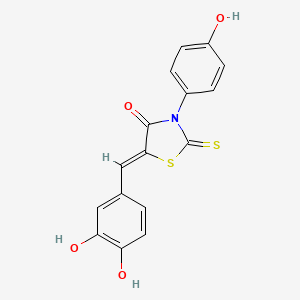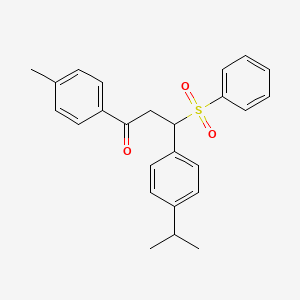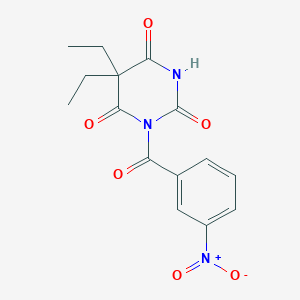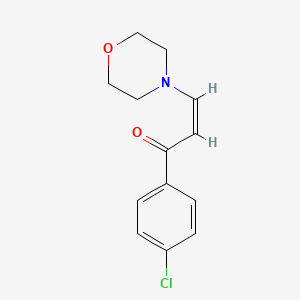
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
描述
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as DHPT, is a synthetic compound that has been extensively studied for its potential applications in various fields of research. DHPT is a thiazolidinone derivative that possesses antioxidant, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects through multiple pathways. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and VEGF, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to increase the activity of antioxidant enzymes such as SOD and CAT. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been found to decrease the levels of oxidative stress markers such as MDA and ROS. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and VEGF, which are involved in cancer progression and metastasis. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to protect against oxidative stress-induced damage in various cell types.
实验室实验的优点和局限性
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that can be easily synthesized in the lab. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to possess antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has several limitations for lab experiments. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one may also have off-target effects that need to be considered in experimental design.
未来方向
There are several future directions for research on 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has potential applications in the treatment of various diseases such as cancer, inflammation, and oxidative stress-related disorders. Further studies are needed to investigate the toxicity and pharmacokinetics of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one in vivo. The development of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one analogs with improved efficacy and selectivity is also an area of future research. The combination of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with other drugs or therapies may also be explored to enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the effects of 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is an area of future research.
合成方法
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is synthesized by the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-hydroxyphenylthiourea in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux in ethanol for several hours until the product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
科学研究应用
5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-(3,4-dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one has also been shown to protect against oxidative stress-induced damage in various cell types.
属性
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S2/c18-11-4-2-10(3-5-11)17-15(21)14(23-16(17)22)8-9-1-6-12(19)13(20)7-9/h1-8,18-20H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUEWHNJVXMMY-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=S)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367392 | |
| Record name | ST50147958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dihydroxybenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
CAS RN |
356570-17-7 | |
| Record name | NSC731222 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST50147958 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4959624.png)
![5-(3-chlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4959630.png)
![4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazine-2-thiol](/img/structure/B4959638.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4959645.png)
![3,5-dimethyl-N-[2-(2-thienyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4959649.png)
![1-(3-methoxyphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959655.png)

![2-(3,4-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959692.png)
![1-methyl-4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}piperazine](/img/structure/B4959695.png)
![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
